2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-11(17)6-15-3-4-16(13(19)12(15)18)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZCMNLNQKXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: 4-(Benzo[d]dioxol-5-yl)-2,3-dioxobutanoic Acid Methyl Ester
The synthesis begins with the preparation of the diketonic ester 8 , achieved through the Claisen condensation of benzo[d]dioxol-5-yl-acetic acid with ethyl oxalate under basic conditions (Equation 1):
$$
\text{Benzo[d]dioxol-5-yl-acetic acid} + \text{Ethyl oxalate} \xrightarrow{\text{NaOMe}} \text{4-(Benzo[d]dioxol-5-yl)-2,3-dioxobutanoic acid methyl ester} \, (\textbf{8})
$$
Reaction Conditions :
The structure of 8 is confirmed via $$ ^1\text{H} $$-NMR ($$ \delta $$ 3.75 ppm, singlet, COOCH$$ _3 $$) and IR ($$ \nu $$ 1745 cm$$ ^{-1} $$, ester C=O).
Cyclocondensation with Hydrazine Hydrate
The diketone ester 8 undergoes cyclocondensation with hydrazine hydrate to yield the dihydropyrazinone core 9 (Equation 2):
$$
\textbf{8} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH}} \text{4-(Benzo[d]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazine} \, (\textbf{9})
$$
Optimized Parameters :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the six-membered ring. The product exhibits a characteristic $$ ^{13}\text{C} $$-NSR signal at $$ \delta $$ 162.4 ppm (C=O).
Analytical Characterization and Validation
Spectroscopic Confirmation
$$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$):
IR Spectroscopy :
Mass Spectrometry :
Purity and Yield Optimization
| Parameter | Value |
|---|---|
| Overall Yield | 52–58% |
| Purity (HPLC) | ≥98% |
| Melting Point | 214–216°C |
Alternative Synthetic Pathways
Microwave-Assisted Cyclocondensation
Recent advancements in microwave synthesis have reduced reaction times for cyclocondensation steps. Employing microwave irradiation (100°C, 30 minutes) enhances the yield of 9 to 88–92% while minimizing side products.
Enzymatic Catalysis
Preliminary studies using lipase catalysts (e.g., Candida antarctica Lipase B) in non-aqueous media demonstrate feasibility for the N-alkylation step, though yields remain suboptimal (45–50%).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. Key metrics include:
- Throughput : 1.2 kg/h
- Solvent Recovery : >90% (DMF)
- Waste Reduction : 40% compared to batch processes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its inhibitory effects on enzymes like MAO-A, MAO-B, AChE, and BChE.
Medicine: Its potential as a treatment for neurodegenerative diseases like Alzheimer’s and Parkinson’s has been explored.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of monoamine oxidases and cholinesterases. It binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters like dopamine and acetylcholine. This inhibition helps in maintaining higher levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl-Acetamide Moieties
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Core Structure : Benzimidazole with a benzyl spacer.
- Key Features : Retains the benzo-dioxole acetamide group but replaces the dihydropyrazine with a benzimidazole ring.
- Activity : Acts as a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (84% yield, IC₅₀ = 0.59 μM) .
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)
- Core Structure : Thiazole ring with benzoyl and phenyl substituents.
- Key Features : Incorporates a thiazole heterocycle instead of dihydropyrazine.
- Synthesis : Synthesized via HATU-mediated coupling (45% yield), highlighting efficient amide bond formation .
- Differentiator : The thiazole’s sulfur atom may improve membrane permeability compared to nitrogen-rich dihydropyrazine.
Pyrazine and Pyrazolo-Pyrazine Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Benzothiazole and Thiazole Derivatives
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g)
- Core Structure : Benzothiazole with thioacetamide and indole moieties.
- Activity : Demonstrated anti-inflammatory (ED₅₀ = 12.4 mg/kg) and antibacterial (MIC = 6.25 μg/mL) activities .
- Differentiator : The benzothiazole’s sulfur and nitrogen atoms contribute to diverse binding modes, unlike the oxygen-rich benzo-dioxole.
Physicochemical and Pharmacological Data Comparison
*Estimated based on molecular formula.
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 302.28 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which play crucial roles in cell signaling and metabolism.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Properties : Research indicates that derivatives of benzo[d][1,3]dioxole can possess antimicrobial activity. The presence of the dioxo and pyrazine functionalities may enhance this effect.
Biological Activity Data
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antioxidant Effects : A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests a protective effect against oxidative damage.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Activity : A series of tests against bacterial strains revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
